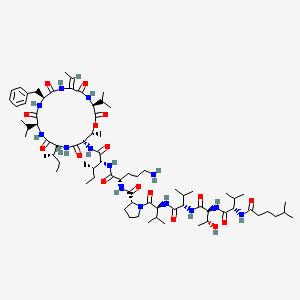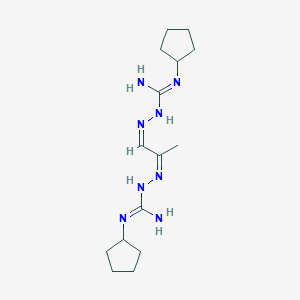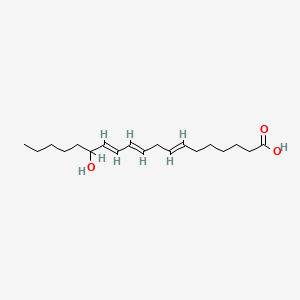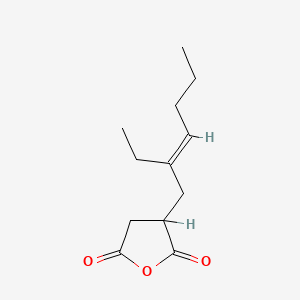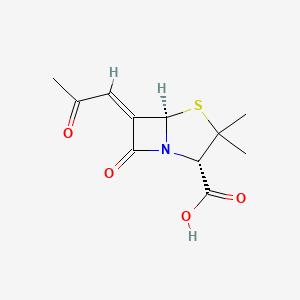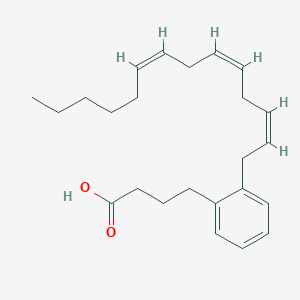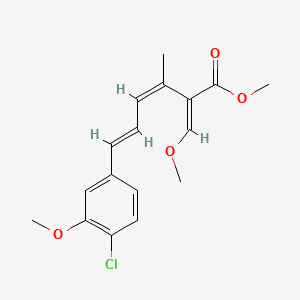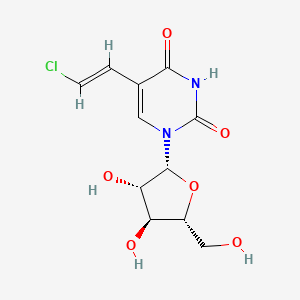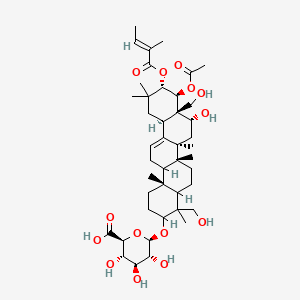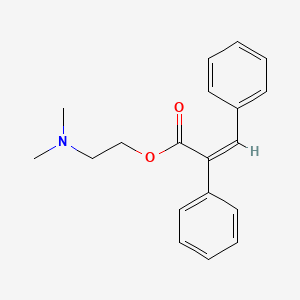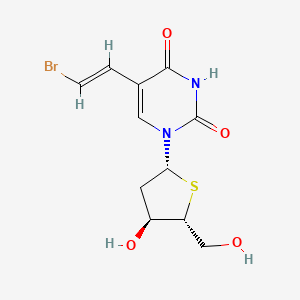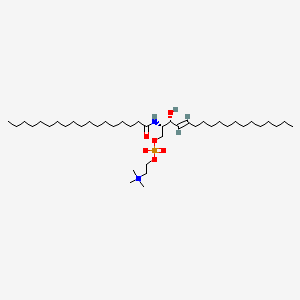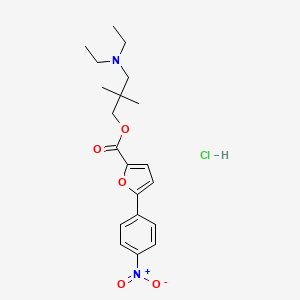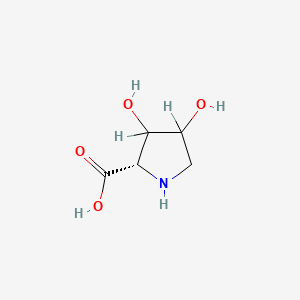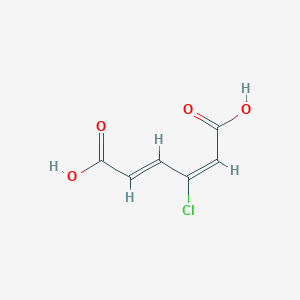
(E,E)-3-chloromuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.
Applications De Recherche Scientifique
Biodegradation and Environmental Remediation
- A study on a Pseudomonad capable of degrading 3-chlorobenzoate identified the enzymatic pathways involved in breaking down chlorinated aromatic compounds, which included the transformation of 3-chlorobenzoate to chloromuconic acids. This suggests a potential application of (E,E)-3-chloromuconic acid in bioremediation processes, where specific bacterial strains could be employed to detoxify environments contaminated with chlorinated organic pollutants (Dorn et al., 2004).
Advanced Oxidation Processes
- In the context of water treatment, the oxidative decomposition of 2,4-dichlorophenoxyacetic acid was examined using electron beam treatment and ozonation. Although the study primarily focused on a different chlorinated compound, the methodologies employed can be applicable to the degradation of (E,E)-3-chloromuconic acid, offering insights into advanced oxidation processes for the removal of such pollutants from water sources (Drzewicz et al., 2004).
Coupled Photocatalytic-Biological Treatment
- Research on the effect of substrate characteristics on microbial community structure and function in water treatment highlighted the role of compounds like 2-chloromuconic acid, which is structurally related to (E,E)-3-chloromuconic acid. This study suggests that understanding the transformation products of chlorinated compounds under photocatalytic conditions can help optimize biological treatment processes, enhancing the efficiency of removing such contaminants from wastewater (Marsolek & Rittmann, 2016).
Yeast Metabolism of Chlorophenols
- Candida maltosa, a yeast known for phenol assimilation, was found to degrade monochlorophenols, converting them into compounds such as cis,cis-2-chloromuconic acid. This pathway provides insights into the microbial metabolism of chlorinated phenols and potentially (E,E)-3-chloromuconic acid, emphasizing the role of such microorganisms in environmental detoxification and the natural degradation processes of chlorinated organic compounds (Polnisch et al., 2004).
Propriétés
Nom du produit |
(E,E)-3-chloromuconic acid |
|---|---|
Formule moléculaire |
C6H5ClO4 |
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
(2E,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3+ |
Clé InChI |
ICMVYBXQDUXEEE-MVJNYCIBSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C(=C/C(=O)O)\Cl |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



